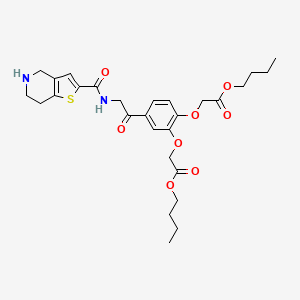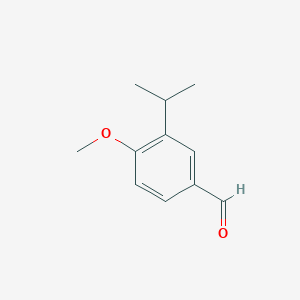
3-Isopropyl-4-methoxybenzaldehyde
概要
説明
3-Isopropyl-4-methoxybenzaldehyde (IPMB) is a naturally occurring compound found in many plants, including the bark of the magnolia tree. It is a phenolic aldehyde which has been used for many years in the production of fragrances, cosmetics, and pharmaceuticals. IPMB has recently been the focus of scientific research due to its potential applications in medicine and biochemistry.
科学的研究の応用
Synthesis of Chalcone Derivatives
3-Isopropyl-4-methoxybenzaldehyde can be used in the synthesis of chalcone derivatives . Chalcones are a type of aromatic ketone that have shown a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-viral, and anti-cancer effects . They are also potentially useful for many industrial products and phytochemical applications, including food sciences .
Free Radical Scavenging
Chalcone derivatives synthesized from 3-Isopropyl-4-methoxybenzaldehyde have shown good effects for 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging . This suggests that they could be used as antioxidants in various applications.
Suppression of NO Generation
These chalcone derivatives have also been found to suppress lipopolysaccharides (LPS)-induced NO generation . This indicates potential anti-inflammatory activity.
Anti-neurotoxicity
The chalcone derivatives have shown enhanced anti-neurotoxicity activity in cultured cortical neurons . This suggests potential applications in neuroprotective therapies.
Organic Building Blocks
3-Isopropyl-4-methoxybenzaldehyde can be used as an organic building block in various chemical syntheses .
Augmenting the Activity of Monoterpenoid Phenols
3-Isopropyl-4-methoxybenzaldehyde could potentially be used to augment the activity of monoterpenoid phenols against fungal pathogens .
作用機序
Target of Action
Benzaldehyde analogs have been studied for their antifungal activity, suggesting potential targets within fungal cells .
Mode of Action
Benzaldehydes and their analogs are known to participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s worth noting that benzaldehydes can be involved in the synthesis of polysubstituted benzenes .
Result of Action
Benzaldehydes and their analogs have been studied for their potential antifungal activity .
特性
IUPAC Name |
4-methoxy-3-propan-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)10-6-9(7-12)4-5-11(10)13-3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUXMXNLUOSZPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432515 | |
| Record name | 3-Isopropyl-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropyl-4-methoxybenzaldehyde | |
CAS RN |
31825-29-3 | |
| Record name | 3-Isopropyl-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-Isopropyl-4-methoxybenzaldehyde in the synthesis of multicaulin?
A: 3-Isopropyl-4-methoxybenzaldehyde serves as a crucial starting material in the total synthesis of multicaulin (7-isopropyl-6-methoxy-1,2-dimethylphenanthrene) []. The synthesis involves a Wittig reaction between 3-Isopropyl-4-methoxybenzaldehyde and 2,3-dimethylbenzylphosphonium bromide, yielding a stilbene mixture. This mixture then undergoes oxidative photocyclization in the presence of iodine to produce multicaulin [].
Q2: Can 3-Isopropyl-4-methoxybenzaldehyde be used to synthesize other multicaulin derivatives?
A: Yes, research indicates that 3-Isopropyl-4-methoxybenzaldehyde can be utilized to synthesize derivatives of multicaulin. For instance, treating multicaulin with boron tribromide (BBr3) results in the O-demethylation of the compound, yielding O-demethylmulticaulin (7-isopropyl-1,2-dimethylphenanthren-6-ol) []. This demonstrates the potential for modifying multicaulin's structure using 3-Isopropyl-4-methoxybenzaldehyde as a foundation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,3R,15S,18S,19R,20R,21S,22S,24S,25R,26S)-19,20,22,25-tetraacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl]methyl acetate](/img/structure/B1243769.png)
![10-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4,5-dimethyl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B1243770.png)
![(6R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1243773.png)
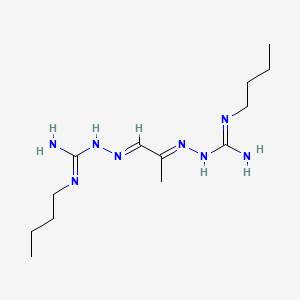

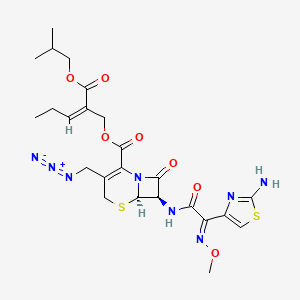
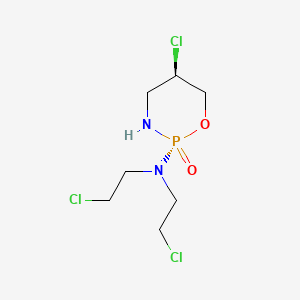
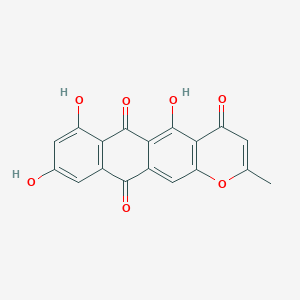
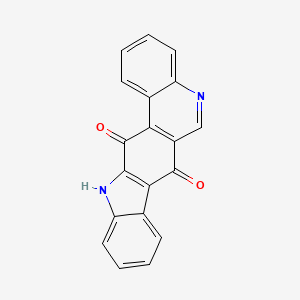


![4-({[({[(2R)-4-(3,4-Dichlorobenzyl)morpholin-2-yl]methyl}amino)carbonyl]amino}methyl)benzamide](/img/structure/B1243786.png)

